An In-depth Technical Guide to 2-Methyl-3-phenyloxirane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-3-phenyloxirane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-phenyloxirane, a substituted epoxide, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered ring imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. The presence of a phenyl group and a methyl group on the oxirane ring introduces stereochemical considerations, with the cis and trans diastereomers exhibiting distinct properties and reactivity. This guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-3-phenyloxirane, detailed synthetic methodologies, and an exploration of its applications, particularly in the realm of drug development.
Physicochemical Properties
2-Methyl-3-phenyloxirane is a colorless to pale yellow liquid with the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1] The presence of two stereocenters at positions 2 and 3 of the oxirane ring gives rise to two pairs of enantiomers: (2R,3S)- and (2S,3R)-2-methyl-3-phenyloxirane, which constitute the cis isomer, and (2R,3R)- and (2S,3S)-2-methyl-3-phenyloxirane, which constitute the trans isomer. The physical properties of these isomers can vary, and a summary of key data is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Boiling Point | ~192-194 °C (trans) | |
| Density | ~1.01 g/mL (trans) | |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
Spectroscopic Characterization
The structural elucidation of 2-methyl-3-phenyloxirane isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR: The proton NMR spectrum of the trans isomer typically shows the methyl protons as a doublet around 1.4 ppm. The two protons on the oxirane ring appear as a multiplet and a doublet between 3.0 and 3.6 ppm. The phenyl protons resonate in the aromatic region, between 7.2 and 7.4 ppm.
¹³C NMR: The carbon spectrum of the trans isomer shows the methyl carbon at approximately 18 ppm. The two carbons of the oxirane ring appear in the range of 59-60 ppm. The aromatic carbons are observed between 125 and 138 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-methyl-3-phenyloxirane exhibits characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed around 3030 cm⁻¹. The aliphatic C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region. A key feature is the C-O-C stretching of the epoxide ring, which usually appears in the 1250 cm⁻¹ and 800-950 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) for 2-methyl-3-phenyloxirane is observed at m/z 134. Common fragmentation patterns involve cleavage of the oxirane ring.
Synthesis of 2-Methyl-3-phenyloxirane
The most common and effective method for the synthesis of 2-methyl-3-phenyloxirane is the epoxidation of β-methylstyrene (1-phenylpropene). The stereochemistry of the starting alkene (cis or trans) dictates the stereochemistry of the resulting epoxide.
Stereoselective Epoxidation of β-Methylstyrene
The epoxidation of trans-β-methylstyrene with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) yields trans-2-methyl-3-phenyloxirane. Similarly, the epoxidation of cis-β-methylstyrene produces the cis isomer. The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. The peroxyacid delivers an oxygen atom to the double bond in a concerted syn-addition, thus preserving the stereochemistry of the starting alkene.[2]
Experimental Protocol: Synthesis of trans-2-Methyl-3-phenyloxirane
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Dissolution: Dissolve trans-β-methylstyrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
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Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the stirred solution of the alkene. The addition should be dropwise to control the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure trans-2-methyl-3-phenyloxirane.
Caption: Synthesis of trans-2-Methyl-3-phenyloxirane.
Chemical Properties and Reactivity: The Ring-Opening Reactions
The high ring strain of the epoxide makes 2-methyl-3-phenyloxirane susceptible to nucleophilic attack, leading to ring-opening. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is a key consideration.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the two carbons of the oxirane ring. The regioselectivity of this attack is dependent on the substitution pattern. For 2-methyl-3-phenyloxirane, the benzylic carbon (C3) is better able to stabilize a partial positive charge in the transition state. Therefore, nucleophilic attack preferentially occurs at the more substituted benzylic carbon.[3][4] This reaction proceeds with inversion of stereochemistry at the site of attack.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. In this case, steric hindrance is the dominant factor, and the nucleophile will preferentially attack the less sterically hindered carbon atom, which is the carbon bearing the methyl group (C2).[5][6] This reaction also proceeds with inversion of stereochemistry at the carbon being attacked.
Caption: Base-Catalyzed Ring-Opening Mechanism.
Applications in Drug Development
The stereospecific and regioselective ring-opening of 2-methyl-3-phenyloxirane makes it a valuable chiral synthon for the preparation of various pharmaceutical agents. The resulting 1,2-aminoalcohols and diols are common structural motifs in a wide range of bioactive molecules.
Synthesis of β-Adrenergic Receptor Blockers (β-Blockers)
Many β-blockers, used in the treatment of cardiovascular diseases, contain a 1-amino-3-aryloxy-2-propanol core structure.[7] The synthesis of these compounds can involve the ring-opening of an epoxide with an appropriate amine. While not a direct precursor to all beta-blockers, the reactivity of 2-methyl-3-phenyloxirane serves as a model for the key epoxide ring-opening step that is central to the synthesis of many drugs in this class. For instance, the general synthetic strategy involves the reaction of a substituted phenoxide with an epoxide, followed by the opening of the resulting epoxide with an amine.
Potential Role in the Synthesis of Analgesics
The analgesic drug Tramadol, a centrally acting opioid agonist, contains a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol core. While the common industrial synthesis of Tramadol involves a Grignard reaction with 2-[(dimethylamino)methyl]cyclohexanone,[8][9][10][11] the fundamental transformation to create the key tertiary alcohol could conceptually be achieved through a pathway involving a suitably functionalized epoxide intermediate. The principles of regioselective ring-opening of epoxides are fundamental to designing alternative synthetic routes for such complex molecules.
Conclusion
2-Methyl-3-phenyloxirane is a valuable and versatile chemical entity with a rich stereochemistry and predictable reactivity. Its utility in organic synthesis is primarily centered on the regioselective and stereospecific ring-opening of its strained epoxide ring, providing access to important chiral building blocks. A thorough understanding of its physical properties, spectroscopic signatures, and the factors governing its reactivity is crucial for its effective application in the synthesis of complex organic molecules, including a wide array of pharmaceuticals. As the demand for enantiomerically pure compounds in drug development continues to grow, the importance of chiral epoxides like 2-methyl-3-phenyloxirane is set to increase.
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